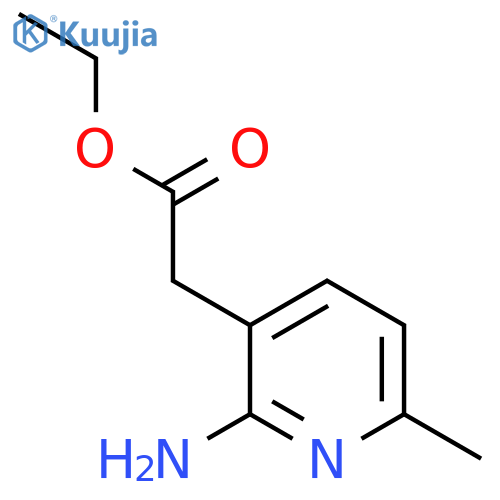

Cas no 1805129-94-5 (Ethyl 2-amino-6-methylpyridine-3-acetate)

1805129-94-5 structure

商品名:Ethyl 2-amino-6-methylpyridine-3-acetate

CAS番号:1805129-94-5

MF:C10H14N2O2

メガワット:194.230362415314

CID:4899606

Ethyl 2-amino-6-methylpyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-amino-6-methylpyridine-3-acetate

-

- インチ: 1S/C10H14N2O2/c1-3-14-9(13)6-8-5-4-7(2)12-10(8)11/h4-5H,3,6H2,1-2H3,(H2,11,12)

- InChIKey: WYOURAOWBKOCNI-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(CC1=CC=C(C)N=C1N)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 197

- トポロジー分子極性表面積: 65.2

- 疎水性パラメータ計算基準値(XlogP): 1.1

Ethyl 2-amino-6-methylpyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029014965-1g |

Ethyl 2-amino-6-methylpyridine-3-acetate |

1805129-94-5 | 95% | 1g |

$3,126.60 | 2022-04-01 | |

| Alichem | A029014965-250mg |

Ethyl 2-amino-6-methylpyridine-3-acetate |

1805129-94-5 | 95% | 250mg |

$950.60 | 2022-04-01 |

Ethyl 2-amino-6-methylpyridine-3-acetate 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

1805129-94-5 (Ethyl 2-amino-6-methylpyridine-3-acetate) 関連製品

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量